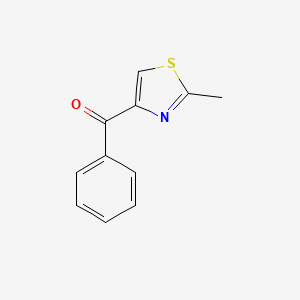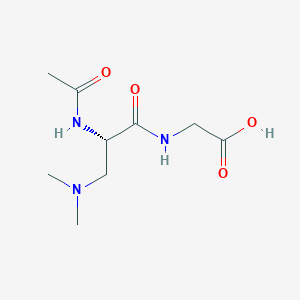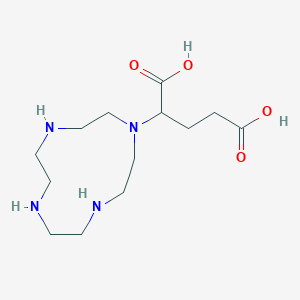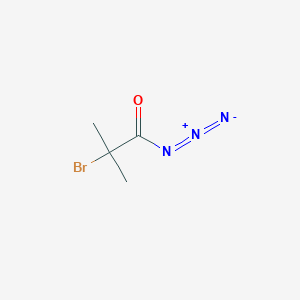
(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is an organic compound that features a thiazole ring substituted with a methyl group at the second position and a phenyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone typically involves the reaction of 2-methylthiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the thiazole nitrogen attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
(2-Phenylthiazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2-(4-Chlorophenyl)thiazol-4-yl)methanol: Contains a chlorine substituent on the phenyl ring.
(2-(4-Methoxyphenyl)thiazol-4-yl)methanol: Contains a methoxy group on the phenyl ring.
Uniqueness: (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is unique due to the presence of both a thiazole ring and a phenyl group, which confer distinct chemical and biological properties
This compound’s versatility and potential for modification make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
648929-21-9 |
|---|---|
Formule moléculaire |
C11H9NOS |
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
(2-methyl-1,3-thiazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9NOS/c1-8-12-10(7-14-8)11(13)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
LXZSCYZOMOPQEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]](/img/structure/B12592976.png)

![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)




![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)

![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)

![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)

